
2-chloro-4,6-difluorobenzyl amine
Overview
Description
Preparation Methods
Chemical Reactions Analysis
2-chloro-4,6-difluorobenzyl amine can undergo various chemical reactions, including:
Substitution Reactions: The chloro and fluoro groups can be substituted by other nucleophiles under appropriate conditions.
Oxidation and Reduction: The amine group can be oxidized to form corresponding nitroso or nitro compounds, while reduction can lead to the formation of secondary or tertiary amines.
Coupling Reactions: The compound can participate in coupling reactions to form more complex molecules, often using reagents like palladium catalysts.
Scientific Research Applications
2-chloro-4,6-difluorobenzyl amine is used extensively in scientific research, particularly in the fields of chemistry and medicinal chemistry. It serves as a building block for the synthesis of more complex molecules and can be used in the development of pharmaceuticals and agrochemicals . Its unique structure allows for the exploration of various chemical pathways and the development of new synthetic methodologies.
Mechanism of Action
The mechanism of action of 2-chloro-4,6-difluorobenzyl amine depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, influencing their activity. The presence of chloro and fluoro substituents can enhance its binding affinity and selectivity towards specific molecular targets .
Comparison with Similar Compounds
Similar compounds to 2-chloro-4,6-difluorobenzyl amine include:
(2-Chloro-4,5-difluorophenyl)methanamine: This compound has a similar structure but with the fluoro groups positioned differently on the phenyl ring.
(2,4-Difluorophenyl)methanamine: Lacks the chloro substituent, which can affect its reactivity and applications.
The unique combination of chloro and difluoro substituents in this compound provides distinct chemical properties that can be leveraged in various research and industrial applications.
Properties
Molecular Formula |
C7H6ClF2N |
|---|---|
Molecular Weight |
177.58 g/mol |
IUPAC Name |
(2-chloro-4,6-difluorophenyl)methanamine |
InChI |
InChI=1S/C7H6ClF2N/c8-6-1-4(9)2-7(10)5(6)3-11/h1-2H,3,11H2 |
InChI Key |
VPVDKGUUBKZISU-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C(=C1F)CN)Cl)F |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details











Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

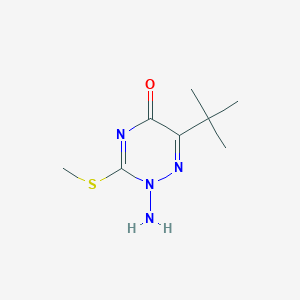






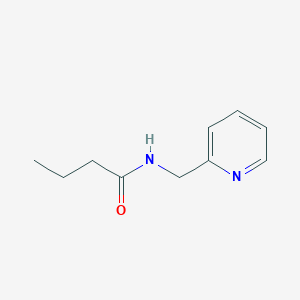
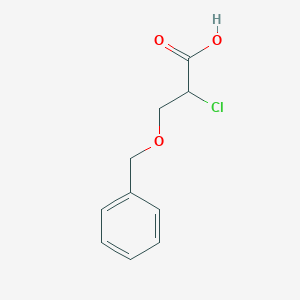
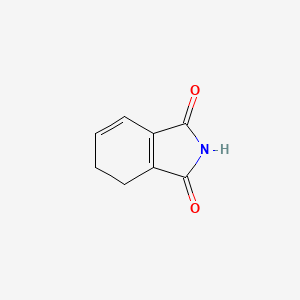
![(4-Imidazo[4,5-b]pyridin-3-yl-phenyl)-acetic acid](/img/structure/B8651177.png)
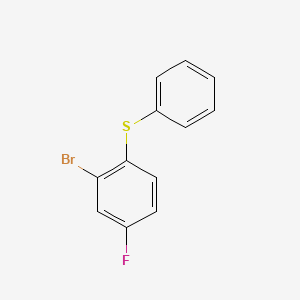
![4-chloro-6,7-dihydro-5H-cyclopenta[d]pyrimidin-7-ol](/img/structure/B8651210.png)
